Morpholin-4-yl[2-(propylsulfonyl)phenyl]methanone
Overview
Description
Morpholin-4-yl[2-(propylsulfonyl)phenyl]methanone is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group substituted with a propylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl[2-(propylsulfonyl)phenyl]methanone typically involves the reaction of morpholine with a suitable phenyl derivative. One common method involves the use of a phenylmethanone precursor, which undergoes sulfonylation followed by nucleophilic substitution with morpholine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or column chromatography. The choice of reagents and solvents is also influenced by cost and availability, with a focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[2-(propylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Morpholin-4-yl[2-(propylsulfonyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Morpholin-4-yl[2-(propylsulfonyl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring but lacking the phenyl and sulfonyl groups.
Phenylmethanone: Contains the phenyl and methanone moieties but lacks the morpholine and sulfonyl groups.
Propylsulfonylbenzene: Contains the phenyl and propylsulfonyl groups but lacks the morpholine and methanone moieties.
Uniqueness
Morpholin-4-yl[2-(propylsulfonyl)phenyl]methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring, phenyl group, and propylsulfonyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
morpholin-4-yl-(2-propylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-11-20(17,18)13-6-4-3-5-12(13)14(16)15-7-9-19-10-8-15/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXQDVRESSHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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